Lipophilicity Advantage Over Mono‑Substituted Pyridines
The calculated LogP of 3‑isopropyl‑4‑methylpyridine (2.51) exceeds that of the mono‑substituted analog 4‑methylpyridine (1.22‑1.39) by approximately 1.1–1.3 log units [1]. Although both values are computational, the difference reflects the additive hydrophobic contribution of the 3‑isopropyl group.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.51 (calculated) |
| Comparator Or Baseline | 4-Methylpyridine (4-picoline), LogP = 1.22–1.39 (experimental/calculated) |
| Quantified Difference | Δ LogP ≈ +1.1 to +1.3 log units |
| Conditions | Calculated values (chemsrc, Chembase); no experimental logP available for the target compound. |
Why This Matters
Higher lipophilicity improves passive membrane permeability and solubility in organic solvents, making the compound a superior intermediate for medicinal chemistry campaigns that require enhanced bioavailability or phase-transfer behaviour.
- [1] Chembase. 4-Methylpyridine. https://www.chembase.cn/find.shtml?q=108-89-4 (accessed 2026-05-06). View Source
